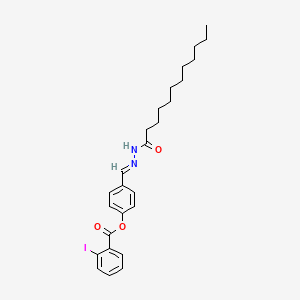
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The key steps include:
Formation of the Phenyl Hydrazone: This involves the reaction of a phenyl hydrazine derivative with a dodecanoyl chloride to form the hydrazone intermediate.
Iodination: The intermediate is then subjected to iodination using iodine or an iodine-containing reagent to introduce the iodine atom at the desired position on the benzoate ring.
Coupling Reaction: Finally, the iodinated intermediate is coupled with the phenyl hydrazone derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation processes to regulate protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Decanoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-Decanoylcarbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate is unique due to its specific dodecanoyl and iodobenzoate moieties, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
303086-50-2 |
|---|---|
Molecular Formula |
C26H33IN2O3 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
[4-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H33IN2O3/c1-2-3-4-5-6-7-8-9-10-15-25(30)29-28-20-21-16-18-22(19-17-21)32-26(31)23-13-11-12-14-24(23)27/h11-14,16-20H,2-10,15H2,1H3,(H,29,30)/b28-20+ |
InChI Key |
GRRVHBNWAIGOLY-VFCFBJKWSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















